molecular formula C29H23NO2 B179508 1-(4-Hydroxyphenyl)-2 4 6-triphenyl- CAS No. 123334-01-0

1-(4-Hydroxyphenyl)-2 4 6-triphenyl-

Cat. No. B179508
CAS RN: 123334-01-0
M. Wt: 417.5 g/mol
InChI Key: HQSBVGMHCCDFTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine, was achieved by cyclotrimerization of 4-cyanophenol using trifluoromethanesulphonic acid as a catalyst at room temperature . The compound was then epoxidized using alkali as a catalyst at 60 °C for 1 hour .

Scientific Research Applications

Photoluminescent Chemo-Sensors

1,3,5-Triphenylbenzene derivatives are employed as fluorescence signaling units in chemo-sensors. These sensors are designed to detect species of environmental and biological significance through fluorescence quenching or enhancement mechanisms . The compound’s π-electron-rich characteristics make it an ideal candidate for sensing polynitroaromatic compounds, such as trinitrotoluene (TNT), dinitrotoluene (DNT), and picric acid (PA), which are of great interest in environmental monitoring and security.

Supramolecular Chemistry

The thermally and photochemically stable nature of 1,3,5-triphenylbenzene derivatives allows them to serve as building blocks in supramolecular chemistry . They can form discrete molecular structures with potential applications in the development of new materials and nanotechnology.

Covalent-Organic Frameworks (COFs)

These derivatives are used in the construction of covalent-organic frameworks. COFs are highly ordered, porous structures that have applications in gas storage, separation technologies, and catalysis due to their high surface area and stability .

Fluoride Ion Sensing

1,3,5-Triphenylbenzene-based compounds have been synthesized for the selective sensing of fluoride ions. This is particularly important in biochemistry and environmental science, where fluoride levels need to be monitored due to their biological significance and potential toxicity .

Organic Electronics

The photoluminescent properties of these compounds make them suitable for use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Their ability to emit light upon electrical excitation is valuable in creating more efficient and flexible displays .

properties

IUPAC Name

4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21NO.H2O/c31-27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24;/h1-21H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSBVGMHCCDFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[O-])C5=CC=CC=C5.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)-2 4 6-triphenyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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